

# Application Notes & Protocols: SBF-Diamine Polyimides for Advanced Gas Separation Membranes

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## Compound of Interest

Compound Name: 9,9'-Spirobi[fluorene]-2,2'-diamine

CAS No.: 67665-45-6

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## Executive Summary: The SBF Advantage in Gas Separation

In the field of membrane-based gas separation, achieving both high permeability and high selectivity is a critical challenge, often hindered by the trade-off relationship described by the Robeson upper bound.[1][2] Polyimides (PIs) are a superior class of polymers for these applications due to their exceptional thermal stability, chemical resistance, and mechanical strength.[3][4] This guide focuses on a specialized subclass: polyimides derived from SpiroBifluorene (SBF) diamines.

The defining feature of SBF-based polymers is the spiro-center, a rigid, contorted, three-dimensional structure.[5] This unique molecular architecture is the key to their high performance. By introducing the bulky, non-planar SBF moiety into the polyimide backbone, we can effectively disrupt and inhibit the dense packing of polymer chains.[5][6] This inefficient

packing creates a significant amount of fractional free volume (FFV), leading to pathways for gas molecules to permeate through the membrane at higher rates.[7] Simultaneously, the inherent rigidity of the polymer backbone provides the size-sieving capability required for high selectivity, allowing for the preferential passage of smaller, more condensable gas molecules like CO<sub>2</sub> over larger ones like CH<sub>4</sub>. [8][9]

These properties make SBF-diamine polyimides exceptionally promising candidates for demanding industrial applications such as natural gas sweetening (CO<sub>2</sub>/CH<sub>4</sub> separation) and nitrogen production from air (O<sub>2</sub>/N<sub>2</sub> separation).[10][11] This document provides the scientific rationale and detailed, field-proven protocols for the synthesis, fabrication, and performance evaluation of SBF-diamine polyimide membranes.

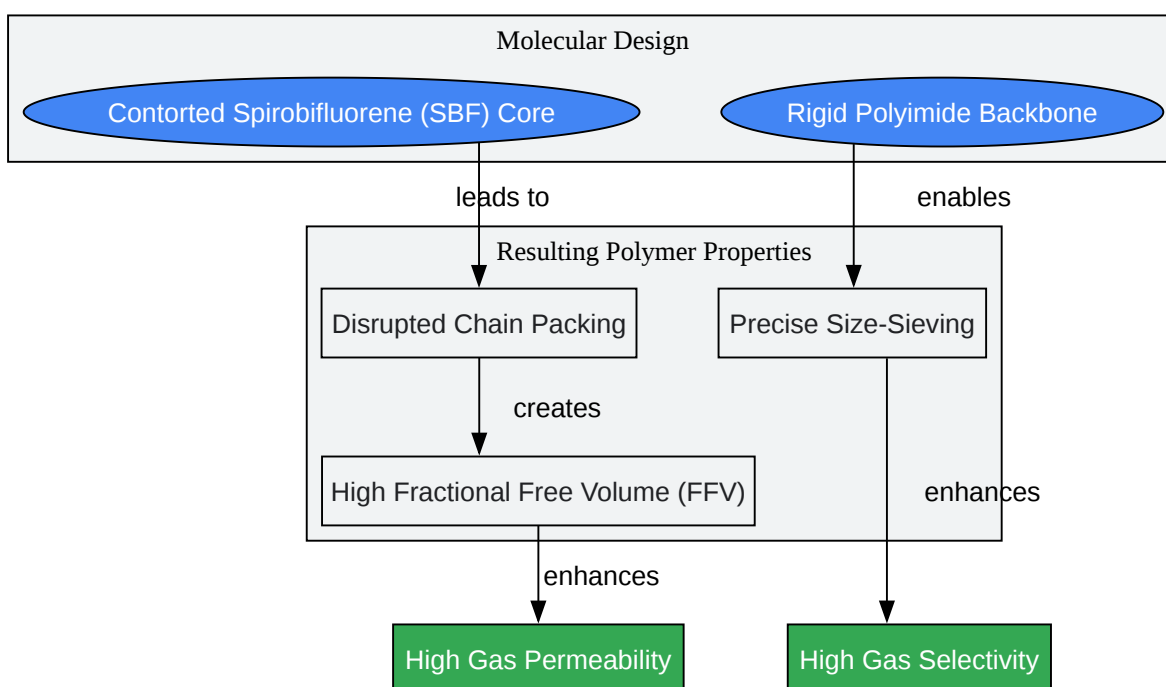
## Scientific Rationale: Structure-Property Relationships

The superior performance of SBF-diamine polyimides is not accidental; it is a direct result of their molecular design. The central spiro-carbon atom forces the two fluorene units into perpendicular planes, creating a highly rigid and contorted structure.

- **High Fractional Free Volume (FFV):** The primary advantage of the SBF structure is its ability to create a high FFV.[7] Unlike linear, planar polymers that can pack together efficiently, the bulky and awkward shape of the SBF unit prevents polymer chains from aligning closely. This "disrupted packing" generates a network of interconnected voids or free volume elements within the polymer matrix, which act as channels for gas transport.[5]
- **Chain Rigidity and Size-Sieving:** While creating free volume, the rigidity of the polyimide backbone is maintained. This rigidity is crucial for selectivity. The polymer chains are "locked" in place, creating a distribution of micropores with specific dimensions. This allows the membrane to act as a molecular sieve, preferentially allowing smaller gas molecules (e.g., CO<sub>2</sub>, kinetic diameter ~3.3 Å) to pass through while hindering larger ones (e.g., CH<sub>4</sub>, kinetic diameter ~3.8 Å).[9]
- **Tunability:** A significant advantage of polyimides is the vast chemical space available for their synthesis. By selecting different dianhydride co-monomers to react with the SBF-diamine, researchers can fine-tune the final properties of the membrane.[3] For instance, using a

highly fluorinated dianhydride like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) can further increase FFV and gas permeability.[5][8]

The interplay between these factors allows SBF-diamine polyimides to exhibit performance that approaches and, in some cases, surpasses the Robeson upper bound for important gas pairs. [12]



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**Figure 1:** Logical relationship between SBF-diamine structure and membrane performance.

## Protocol I: Synthesis of SBF-Diamine Polyimide (e.g., 6FDA-SBF)

This protocol details the two-step polycondensation reaction to synthesize a high molecular weight polyimide from 9,9'-spirobifluorene-2,2'-diamine (SBF) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). All polymers synthesized for membrane applications must be of high molecular weight to ensure good film-forming properties and mechanical robustness.[6]

#### Materials & Equipment:

- 9,9'-spirobifluorene-2,2'-diamine (SBF), high purity
- 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), high purity, dried under vacuum at 160°C overnight before use.
- N-methyl-2-pyrrolidone (NMP), anhydrous
- Pyridine, anhydrous
- Acetic anhydride
- Methanol
- Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet/outlet, and drying tube.
- Heating mantle with temperature controller
- Precipitation vessel (beaker)

#### Procedure:

- Monomer Dissolution (Formation of Poly(amic acid)):
  - In a flame-dried three-neck flask under a continuous nitrogen purge, dissolve an equimolar amount of SBF-diamine in anhydrous NMP (to create a ~15 wt% solution).
  - Stir the solution with a mechanical stirrer until the diamine is fully dissolved.
  - Expert Insight: An inert atmosphere is critical to prevent oxidation of the amine groups, which can hinder polymerization and reduce the final molecular weight.

- Once dissolved, add an equimolar amount of 6FDA dianhydride to the solution in one portion. The reaction is exothermic; maintain the temperature at or below 25°C using a water bath if necessary.
- Continue stirring under nitrogen for 24 hours at room temperature. The solution will become highly viscous, indicating the formation of the poly(amic acid) precursor.
- Chemical Imidization:
  - To the viscous poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine. This mixture acts as the dehydrating agent to close the imide ring.
  - Causality: Acetic anhydride is the dehydrating agent, and pyridine catalyzes the reaction. This chemical imidization method is preferred over thermal imidization at this stage as it yields a soluble polyimide that can be easily purified and processed.
  - Continue stirring at room temperature for 1 hour, then heat the mixture to 80°C for an additional 4 hours to ensure complete imidization.
- Precipitation and Purification:
  - Allow the polymer solution to cool to room temperature.
  - Slowly pour the viscous polymer solution into a beaker of vigorously stirring methanol. The polyimide will precipitate as a fibrous white solid. The volume of methanol should be at least 10 times the volume of the polymer solution.
  - Continue stirring for 2-3 hours to ensure all polymer has precipitated and solvent has been exchanged.
  - Collect the polymer by vacuum filtration.
  - Wash the collected polymer thoroughly with fresh methanol several times to remove residual NMP, pyridine, and other reagents.
  - Dry the purified polyimide in a vacuum oven at 120°C for 24 hours. The final product should be a white, fibrous solid.

- Validation:
  - Confirm the structure via FTIR spectroscopy by observing the disappearance of the amic acid peaks ( $\sim 1660\text{ cm}^{-1}$ ) and the appearance of characteristic imide peaks (asymmetric stretching at  $\sim 1785\text{ cm}^{-1}$ , symmetric stretching at  $\sim 1725\text{ cm}^{-1}$ , and C-N stretching at  $\sim 1370\text{ cm}^{-1}$ ).
  - Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) to ensure a high molecular weight suitable for membrane casting has been achieved.

## Protocol II: Fabrication of Dense SBF-Polyimide Membranes

This protocol describes the solution casting and solvent evaporation method to form a uniform, defect-free dense membrane film, which is essential for accurate intrinsic gas transport property measurements.[\[13\]](#)

### Materials & Equipment:

- Synthesized and dried SBF-diamine polyimide powder
- Dichloromethane (DCM) or Chloroform ( $\text{CHCl}_3$ ), HPLC grade
- Syringe filters ( $0.45\text{ }\mu\text{m}$ , PTFE)
- Flat, level glass casting plate
- Casting knife or doctor blade
- Controlled environment chamber or a loosely covered glass dish
- Vacuum oven

### Procedure:

- Polymer Solution Preparation:

- Prepare a 3-5 wt% solution of the SBF-polyimide in DCM or  $\text{CHCl}_3$ . Dissolve the polymer by stirring overnight. The resulting solution should be homogeneous and moderately viscous.
- Expert Insight: SBF-polyimides generally exhibit good solubility in common organic solvents, which is a significant advantage for processing.[6]
- Filter the polymer solution through a 0.45  $\mu\text{m}$  PTFE syringe filter directly onto the casting plate. This step is critical to remove any dust particles or microgels that could create defects in the final membrane.
- Membrane Casting:
  - Place the clean, level glass plate in a dust-free environment.
  - Pour the filtered polymer solution onto the plate.
  - Use a casting knife or doctor blade to spread the solution into a uniform film of desired thickness.
  - Cover the casting setup with a glass dish, slightly ajar, to slow down the solvent evaporation rate.
  - Causality: A slow, controlled evaporation process is crucial to prevent the formation of pinholes or skinning effects, ensuring a dense, isotropic film. Rapid evaporation can trap solvent and create a defective structure.
- Drying and Annealing:
  - Allow the film to dry at room temperature for at least 24 hours until it is tack-free.
  - Once tack-free, place the glass plate with the membrane into a vacuum oven.
  - Dry the membrane using a stepwise heating protocol to remove residual solvent: 80°C for 12 hours, then 120°C for 12 hours.
  - Finally, anneal the membrane by heating it above its glass transition temperature ( $T_g$ ), typically around 200-250°C, for 2-3 hours, then cooling it slowly back to room temperature.

- Expert Insight: Annealing is a critical step. It allows the polymer chains to relax into a more thermodynamically stable state, erases the thermal history of the membrane, and ensures reproducible gas transport measurements.
- Membrane Removal:
  - Carefully peel the membrane from the glass plate. Immersing the plate in water can often help lift the film.[\[13\]](#)
  - Cut out coupons of the desired size for permeation testing. Measure the thickness at several points using a digital micrometer to ensure uniformity.

**Figure 2:** Experimental workflow from polymer synthesis to membrane performance analysis.

## Protocol III: Gas Permeation Measurement

This protocol describes the constant-volume, variable-pressure method for determining the permeability ( $P$ ) and ideal selectivity ( $\alpha$ ) of the fabricated membranes for single gases.

Materials & Equipment:

- Gas permeation test cell
- High-purity test gases (e.g., CO<sub>2</sub>, CH<sub>4</sub>, O<sub>2</sub>, N<sub>2</sub>) with pressure regulators
- Vacuum pump
- Pressure transducer
- Thermostatically controlled chamber or water bath
- Data acquisition system

Procedure:

- Membrane Mounting and System Degassing:
  - Mount a membrane coupon securely in the test cell, ensuring a gas-tight seal using O-rings.[\[14\]](#) The effective membrane area ( $A$ ) must be known.

- Install the cell in a temperature-controlled chamber and allow it to equilibrate at the desired test temperature (e.g., 35°C).
- Thoroughly degas the entire system, including the feed and permeate volumes, by applying a high vacuum (<0.1 mbar) for several hours to remove any adsorbed atmospheric gases from the membrane.[15]
- Permeation Measurement:
  - Close the valve to the vacuum pump on the permeate side, isolating a known permeate volume ( $V_p$ ).
  - Introduce the first test gas (e.g., CH<sub>4</sub>) to the feed side of the membrane at a constant pressure ( $p_f$ ), typically 2-3 bar.
  - Using the data acquisition system, record the pressure increase in the permeate volume over time ( $dp/dt$ ). The rate of pressure increase should become linear after an initial time lag.[14]
  - Self-Validation: A linear increase in permeate pressure ( $dp/dt$ ) confirms that steady-state permeation has been achieved. The slope of this linear region is used for the permeability calculation.
- Data Calculation:
  - Calculate the permeability coefficient ( $P$ ) using the following formula:
    - $P = (V_p * l) / (A * R * T * p_f) * (dp/dt)_{\text{steady-state}}$
    - Where:  $l$  is membrane thickness,  $R$  is the universal gas constant, and  $T$  is the absolute temperature.
  - Permeability is typically reported in Barrer units (1 Barrer =  $10^{-10}$  cm<sup>3</sup>(STP)·cm / cm<sup>2</sup>·s·cmHg).
- Testing Subsequent Gases:

- After the first gas test is complete, thoroughly vacuum the entire system again to remove all traces of the gas from the membrane and the apparatus.
- Repeat steps 2 and 3 for the next gas (e.g., CO<sub>2</sub>). The typical test sequence is from slower permeating gases to faster ones (e.g., N<sub>2</sub>, CH<sub>4</sub>, O<sub>2</sub>, CO<sub>2</sub>).[\[15\]](#)
- Selectivity Calculation:
  - The ideal selectivity ( $\alpha_{A/B}$ ) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities:[\[15\]](#)
    - $\alpha_{A/B} = P_A / P_B$

## Performance Data & Benchmarking

The performance of SBF-diamine polyimides is best understood by comparing their permeability and selectivity data for key gas pairs. The data below represents typical values found in the literature for polyimides derived from SBF-diamine and various dianhydrides.

Polymer	Gas Pair	Permeability (P) [Barrer]	Selectivity ( $\alpha$ )	Reference
PMDA-SBF	CO <sub>2</sub> /CH <sub>4</sub>	P(CO <sub>2</sub> ) = 197	22	<a href="#">[6]</a>
PMDA-BSBF	CO <sub>2</sub> /CH <sub>4</sub>	P(CO <sub>2</sub> ) = 693	19	<a href="#">[6]</a>
6FDA-FH	CO <sub>2</sub> /CH <sub>4</sub>	P(CO <sub>2</sub> ) $\approx$ 150	>30	<a href="#">[5]</a>
6FDA-SBF	O <sub>2</sub> /N <sub>2</sub>	P(O <sub>2</sub> ) $\approx$ 40	$\sim$ 4.5	<a href="#">[6]</a>

BSBF is a bromine-substituted SBF-diamine, demonstrating chemical modification to enhance permeability.

Performance is often benchmarked against the Robeson upper bound, a log-log plot of selectivity versus permeability for a given gas pair, which represents the empirical trade-off for polymeric membranes.[1] High-performance materials like SBF-polyimides lie close to or, in advanced cases, can even redefine this upper bound.[10][12]

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